Tapi-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TAPI-1, also known as Tumor Necrosis Factor-alpha Protease Inhibitor-1, is a synthetic compound that functions as a broad-spectrum metalloproteinase inhibitor. It is structurally similar to TAPI-0 but exhibits greater stability in vitro. This compound is primarily known for its ability to inhibit the shedding of several cell surface proteins, including Tumor Necrosis Factor-alpha, Interleukin-6 receptor, and p60 Tumor Necrosis Factor receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TAPI-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving amino acids and other organic compounds.
Functional Group Introduction: Various functional groups, such as hydroxamic acid and naphthyl groups, are introduced through specific reactions to enhance the compound’s inhibitory properties.
Purification: The final product is purified using techniques like chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to form the core structure.
Functionalization: Functional groups are introduced in a stepwise manner, with careful monitoring of reaction conditions to maximize yield.
Purification and Quality Control: The final product undergoes rigorous purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
TAPI-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, particularly at the hydroxamic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with modified inhibitory properties .
Scientific Research Applications
TAPI-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study metalloproteinase activity and inhibition.
Biology: Employed in research on cell signaling pathways and protein shedding.
Medicine: Investigated for its potential therapeutic effects in inflammatory diseases, cancer, and other conditions.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
TAPI-1 exerts its effects by inhibiting metalloproteinases, particularly Tumor Necrosis Factor-alpha Converting Enzyme (TACE). It binds to the active site of these enzymes, preventing the cleavage and shedding of cell surface proteins. This inhibition disrupts various signaling pathways, including the Nuclear Factor-kappa B pathway, leading to reduced inflammation and tumor growth .
Comparison with Similar Compounds
Similar Compounds
TAPI-0: A structural analog with similar inhibitory properties but less stability.
TAPI-2: Another analog with modifications to enhance selectivity and potency.
GM 6001: A broad-spectrum metalloproteinase inhibitor with a different core structure.
Uniqueness of TAPI-1
This compound is unique due to its enhanced stability and broad-spectrum inhibitory activity. It is more stable in serum compared to TAPI-0 and exhibits potent inhibition of multiple metalloproteinases, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O5/c1-16(2)12-21(15-23(32)31-36)25(34)30-22(26(35)29-17(3)24(33)28-11-10-27)14-18-8-9-19-6-4-5-7-20(19)13-18/h4-9,13,16-17,21-22,36H,10-12,14-15,27H2,1-3H3,(H,28,33)(H,29,35)(H,30,34)(H,31,32)/t17-,21?,22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNBSWDIOCXWJW-OWHMDLSXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCCN)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(C)C)CC(=O)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.